![molecular formula C21H24N4O5 B234887 (1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile CAS No. 152053-14-0](/img/structure/B234887.png)
(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile
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Overview
Description
(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile is a natural product found in Streptomyces lusitanus with data available.
Scientific Research Applications
Chemical Structure and Properties
The chemical compound has a complex molecular structure with various functional groups and stereochemistry. Research has explored similar compounds with hydroxymethyl, methoxy, and carbonyl functional groups. For example, studies on compounds like 2-[[tris(hydroxymethyl)methyl]aminomethylene]cyclohexa-3,5-dien-1(2H)-one, which share some structural similarities, have revealed details about their tautomeric forms and hydrogen bonding properties (Odabaşoǧlu et al., 2003).
Synthesis and Derivatives
The synthetic processes for creating such complex molecules have been the focus of many studies. For instance, the stereocontrolled synthesis of various isomers of estrogens, which might have structural similarities to the compound , was researched for their antiproliferative activities (Kiss et al., 2019). Similarly, the formation of oxetanes and different cyclohexyl derivatives through specific reactions can be related to the synthesis pathways of such complex molecules (Mosimann & Vogel, 2000).
properties
CAS RN |
152053-14-0 |
---|---|
Product Name |
(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile |
Molecular Formula |
C21H24N4O5 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
(1R,3R)-16-(hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile |
InChI |
InChI=1S/C21H24N4O5/c1-8-18(27)14-13(19(28)20(8)29-2)12(7-26)25-11(6-22)10-5-9-15(23-10)17(25)16(14)24-3-4-30-21(9)24/h9-12,15-17,21,23,26H,3-5,7H2,1-2H3/t9-,10-,11?,12?,15?,16?,17?,21?/m1/s1 |
InChI Key |
UVAIYWZSCCGGSE-KWKRCTCSSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)C3C4C5[C@@H](C[C@@H](N5)C(N4C2CO)C#N)C6N3CCO6)OC |
SMILES |
CC1=C(C(=O)C2=C(C1=O)C3C4C5C(CC(N5)C(N4C2CO)C#N)C6N3CCO6)OC |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)C3C4C5C(CC(N5)C(N4C2CO)C#N)C6N3CCO6)OC |
synonyms |
cyanocycline B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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